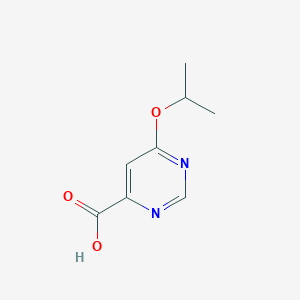

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

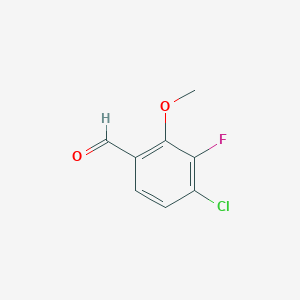

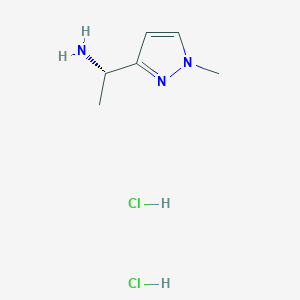

“6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O3 . It is a synthetic intermediate useful for pharmaceutical synthesis .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular structure of “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring with a propan-2-yloxy group attached at the 6th position and a carboxylic acid group attached at the 4th position . The molecular weight of this compound is 182.18 .Chemical Reactions Analysis

Pyrimidines, including “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones, leading to the formation of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

“6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Design and Characterization of Cocrystals

A study focused on the design of cocrystals involving various carboxylic acids and a pyrimidine derivative similar to 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid, illustrating the potential of pyrimidine derivatives in forming stable cocrystals through specific hydrogen bonding arrangements. This research showcases the versatility of pyrimidine derivatives in supramolecular chemistry and crystal engineering, offering insights into the design of new materials with tailored physical properties (Rajam et al., 2018).

Optical and Electronic Properties of Pyrimidine Derivatives

Another study investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in the development of materials for optoelectronic applications. The findings suggest that derivatives of pyrimidine, like 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid, could play a crucial role in advancing materials science, particularly in the fields of medicine and nonlinear optics (Hussain et al., 2020).

Pyrimidine Derivatives in Drug Design

Research on pyrimidine and aminopyrimidine derivatives reveals their biological importance due to their presence in nucleic acids. These studies underline the potential of pyrimidine derivatives in pharmaceutical development, especially as components of drugs targeting specific molecular recognition processes through hydrogen bonding. This emphasizes the role of pyrimidine derivatives in creating more effective and targeted pharmaceuticals (Hutchinson et al., 2017).

Pyrimidine-Based Antiprotozoal Agents

A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which includes pyrimidine-6-carboxamidine acetate salt derivatives, demonstrated significant antiprotozoal activity. This research highlights the potential of pyrimidine derivatives in the development of new antiprotozoal agents, offering a promising direction for treating diseases caused by protozoan parasites (Ismail et al., 2004).

Wirkmechanismus

While the specific mechanism of action for “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is not mentioned in the retrieved papers, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Zukünftige Richtungen

The future directions for “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Eigenschaften

IUPAC Name |

6-propan-2-yloxypyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(2)13-7-3-6(8(11)12)9-4-10-7/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWBTAIYTUHCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=NC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)

![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)

![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/no-structure.png)

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)